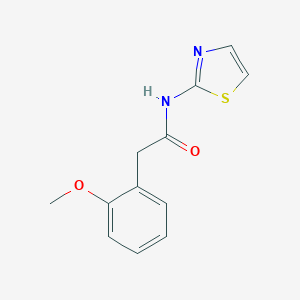
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is an organic compound that belongs to the thiazole family. It has been widely studied for its potential use as a pharmaceutical drug due to its various biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further in vitro and in vivo studies. However, one limitation of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its poor solubility in water. This can make it difficult to prepare 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide solutions for use in cell culture studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. One possible direction is to investigate the potential use of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate the potential use of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide and to optimize its chemical structure for improved biological activity.
Synthesemethoden
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxyphenylthioacetate. This intermediate is then treated with hydrazine hydrate to form 2-methoxyphenylhydrazine. The final step involves the reaction of 2-methoxyphenylhydrazine with chloroacetyl chloride to form 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
ATXNOCFSHOUKOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)




![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)